2-(2-Chlorophenyl)-5-(4'-pentylbiphenyl-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-(2-Chlorophenyl)-5-(4’-pentylbiphenyl-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-(4’-pentylbiphenyl-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-(2-chlorophenyl)hydrazine with 4’-pentylbiphenyl-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-(4’-pentylbiphenyl-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)-5-(4’-pentylbiphenyl-4-yl)-1,3,4-oxadiazole has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.
Biology: Studied for its interactions with biological macromolecules and potential as a probe for biological imaging.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-(4’-pentylbiphenyl-4-yl)-1,3,4-oxadiazole depends on its application:
Medicinal Chemistry: The compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of certain biological pathways.
Materials Science: In electronic applications, the compound’s mechanism involves the transport of electrons or holes through its conjugated system, contributing to its semiconducting properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-Chlorophenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole
- 2-(2-Chlorophenyl)-5-(4’-methylbiphenyl-4-yl)-1,3,4-oxadiazole
Uniqueness
2-(2-Chlorophenyl)-5-(4’-pentylbiphenyl-4-yl)-1,3,4-oxadiazole is unique due to the presence of the pentyl group, which can influence its solubility, electronic properties, and interactions with other molecules. This makes it particularly useful in applications where specific electronic or solubility characteristics are desired.
Properties
Molecular Formula |
C25H23ClN2O |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(4-pentylphenyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C25H23ClN2O/c1-2-3-4-7-18-10-12-19(13-11-18)20-14-16-21(17-15-20)24-27-28-25(29-24)22-8-5-6-9-23(22)26/h5-6,8-17H,2-4,7H2,1H3 |
InChI Key |
SEGNASXFVSHZBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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